molecular formula C20H28N4O2 B6474851 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide CAS No. 2640978-77-2

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide

Cat. No.: B6474851
CAS No.: 2640978-77-2
M. Wt: 356.5 g/mol
InChI Key: ZKSRJUMIKRIXBG-UHFFFAOYSA-N
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Description

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide, also known as TBBA, is a novel small molecule that has been extensively studied due to its potential therapeutic applications. TBBA is a heterocyclic amide compound that has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activity. In the past few years, TBBA has been the focus of numerous scientific studies due to its promising therapeutic potential. The aim of

Mechanism of Action

The exact mechanism of action of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is still under investigation. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in the metabolism of carbohydrates and lipids, which in turn leads to a reduction in the production of pro-inflammatory mediators. In addition, this compound has been shown to possess anti-oxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, this compound has been found to possess anti-cancer, anti-inflammatory, and anti-microbial activity. In addition, this compound has been shown to possess anti-oxidant activity, which may contribute to its anti-inflammatory effects. Furthermore, this compound has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids, which in turn leads to a reduction in the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has several advantages and limitations for laboratory experiments. One advantage of using this compound is that it is a relatively stable compound, which makes it easier to handle and store. In addition, this compound is a relatively inexpensive compound, which makes it more cost-effective for laboratory experiments. However, there are also some limitations to using this compound for laboratory experiments. For example, this compound has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has a relatively short half-life, which can make it difficult to measure in laboratory experiments.

Future Directions

The potential therapeutic applications of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide are still being explored. Potential future directions for this compound research include further investigation of its anti-cancer, anti-inflammatory, and anti-microbial activity, as well as its potential as an anti-diabetic agent and potential treatment for neurodegenerative diseases. In addition, further research is needed to investigate the potential of this compound as a treatment for obesity and metabolic disorders, as well as its potential as an anti-oxidant. Furthermore, further research is needed to investigate the exact mechanism of action of this compound and to identify potential drug targets. Finally, further research is needed to explore the potential of this compound as a delivery system for other therapeutic agents.

Synthesis Methods

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can be synthesized using a variety of methods. The most commonly used approach is a two-step synthesis method involving the reaction of 2-tert-butyl-1H-1,3-benzodiazol-1-yl chloride (TBBC) and N-oxan-4-ylazetidine-1-carboxamide (NOAC). In the first step, TBBC is reacted with NOAC in a solvent such as dimethylformamide (DMF), resulting in the formation of the desired this compound. In the second step, the reaction is quenched with aqueous sodium hydroxide, resulting in the formation of the desired amide compound.

Scientific Research Applications

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, this compound has been found to possess anti-cancer, anti-inflammatory, and anti-microbial activity. In addition, this compound has been shown to have potential as an anti-diabetic agent, as well as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Furthermore, this compound has been studied as a potential treatment for obesity and metabolic disorders.

Properties

IUPAC Name

3-(2-tert-butylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-20(2,3)18-22-16-6-4-5-7-17(16)24(18)15-12-23(13-15)19(25)21-14-8-10-26-11-9-14/h4-7,14-15H,8-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSRJUMIKRIXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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